REACTION_SMILES
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[CH2:14]=[O:15].[n:1]1[cH:2][cH:3][c:4](-[c:7]2[cH:8][cH:9][c:10](=[O:13])[nH:11][cH:12]2)[cH:5][cH:6]1>>[n:1]1[cH:2][cH:3][c:4](-[c:7]2[cH:8][c:9]([CH2:14][OH:15])[c:10](=[O:13])[nH:11][cH:12]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc(-c2ccncc2)c[nH]1
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Name
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Type
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product
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Smiles
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O=c1[nH]cc(-c2ccncc2)cc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |